1-(Azidomethyl)-4-tert-butylbenzene

Description

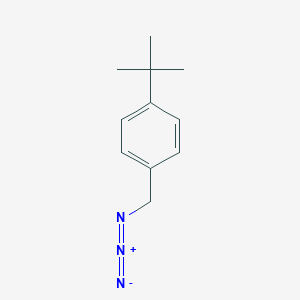

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUHRTVWANKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370862 | |

| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130231-58-2 | |

| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azidomethyl)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Azidomethyl)-4-tert-butylbenzene, a versatile organic azide intermediate. The information is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.

Chemical Properties

This compound is a substituted aromatic azide. Its core structure consists of a benzene ring substituted with a tert-butyl group and an azidomethyl group at the para position.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃ | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| Exact Mass | 189.1266 g/mol | [1] |

| Boiling Point | No data available | |

| Density | No data available | |

| LogP | 3.247 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.3 (d) | Doublet | 2H | Protons ortho to -CH₂N₃ |

| Aromatic Protons | ~7.4 (d) | Doublet | 2H | Protons ortho to -C(CH₃)₃ |

| Methylene Protons | ~4.3 | Singlet | 2H | -CH₂N₃ |

| tert-Butyl Protons | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Quaternary Carbon | ~151 | C-C(CH₃)₃ |

| Aromatic CH | ~128 | CH ortho to -CH₂N₃ |

| Aromatic CH | ~126 | CH ortho to -C(CH₃)₃ |

| Quaternary Carbon | ~133 | C-CH₂N₃ |

| Methylene Carbon | ~55 | -CH₂N₃ |

| Quaternary Carbon | ~35 | -C(CH₃)₃ |

| Methyl Carbons | ~31 | -C(CH₃)₃ |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) asymmetric stretch | ~2100 (strong, sharp) |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-3000 |

| Aromatic C=C stretch | ~1600, 1500 |

| C-N stretch | ~1250 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction from the corresponding benzyl halide. The following protocol is a general method that can be adapted for this specific synthesis.

dot

Caption: Synthesis workflow for this compound.

Materials:

-

4-tert-Butylbenzyl bromide or 4-tert-butylbenzyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzyl bromide (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as an oil.

Reactivity and Applications

Stability and Handling

Organic azides are energetic compounds and should be handled with caution. This compound is a relatively stable organic azide due to its molecular weight and the absence of activating groups adjacent to the azide. However, it is sensitive to heat, shock, and strong acids and should be stored in a cool, dark place.

Click Chemistry

A primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which is a common scaffold in medicinal chemistry. The tert-butyl group can provide steric bulk and influence the pharmacokinetic properties of the resulting molecule.

dot

Caption: CuAAC "click" reaction of this compound.

Drug Development

The ability to readily participate in click chemistry makes this compound a valuable building block in drug discovery. It can be used to:

-

Synthesize libraries of compounds: By reacting it with a variety of alkynes, diverse libraries of triazole-containing molecules can be rapidly generated for high-throughput screening.

-

Introduce a bulky, lipophilic group: The tert-butyl group can be used to probe steric pockets in protein binding sites and to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

-

Act as a linker: The triazole ring formed from the click reaction can serve as a stable and biocompatible linker to connect different molecular fragments.

Safety Information

-

Toxicity: Azides are generally toxic. Avoid inhalation, ingestion, and skin contact.

-

Explosive Hazard: While relatively stable for an organic azide, it is still an energetic compound. Avoid heating to high temperatures or subjecting it to shock.

-

Incompatibilities: Incompatible with strong acids and strong oxidizing agents.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a foundational understanding of this compound for its application in research and development. For any specific application, it is essential to consult the relevant literature and perform a thorough risk assessment.

References

The Strategic Utility of 1-(Azidomethyl)-4-tert-butylbenzene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)-4-tert-butylbenzene has emerged as a valuable molecular building block in the field of medicinal chemistry and drug discovery. Its primary utility lies in its capacity to participate in highly efficient and selective bioorthogonal "click" chemistry reactions. The presence of a reactive azide group, coupled with a sterically significant tert-butylphenyl moiety, makes this compound a versatile reagent for the synthesis of novel therapeutic agents, molecular probes, and functionalized biomaterials. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the construction of complex molecular architectures with therapeutic potential.

Core Application: A Gateway to 1,2,3-Triazoles via Click Chemistry

The principal application of this compound is as a precursor in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the covalent ligation of the azide moiety with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. The resulting triazole core is a highly sought-after pharmacophore in drug design due to its favorable chemical properties. It is metabolically stable, capable of forming hydrogen bonds, and can act as a rigid linker to orient pharmacophoric groups in a desired three-dimensional space.

The general transformation is depicted below:

Figure 1: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound.

Theoretical Insights into a Specific [3+2] Cycloaddition Reaction

While extensive experimental data on the biological applications of triazoles derived specifically from this compound is emerging, computational studies provide valuable insights into its reactivity. A Density Functional Theory (DFT) study investigated the [3+2] cycloaddition reaction between this compound and 1-benzyl-4-ethynyl-1H-[1][2][3]triazole. The study elucidates the thermodynamics and kinetics of this transformation, predicting the reaction to be highly chemoselective and regioselective for the meta product.

The workflow for such a theoretical investigation can be summarized as follows:

Figure 2: A simplified workflow for the Density Functional Theory (DFT) analysis of the cycloaddition reaction.

The computational results from this study are summarized in the table below, highlighting the kinetic and thermodynamic favorability of the meta cycloaddition product.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Meta Addition (TS-1m) | 12.16 | -71.07 |

| Ortho Addition (TS-1o) | 13.43 | -67.93 |

| Other Pathway 1 (TS-2m) | 27.33 | -14.18 |

| Other Pathway 2 (TS-2o) | 30.45 | -13.86 |

| Other Pathway 3 (TS-3m) | 33.03 | +15.24 |

| Other Pathway 4 (TS-3o) | 33.94 | +13.93 |

| Table 1: Calculated activation and reaction energies for the [3+2] cycloaddition between this compound and 1-benzyl-4-ethynyl-1H-[1][2][3]triazole. The meta pathway is both kinetically (lowest activation energy) and thermodynamically (most exothermic) favored. |

Experimental Protocol: A General Method for CuAAC Reactions

While a specific experimental protocol for the reaction detailed in the DFT study is not available, a general procedure for the CuAAC reaction is well-established in the literature. The following protocol can be adapted for the reaction of this compound with a variety of terminal alkynes.

Materials:

-

This compound (Azide component)

-

Terminal alkyne of interest (Alkyne component)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne component and this compound in the chosen solvent system (e.g., t-BuOH:H₂O, 3:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A typical molar ratio is 1 equivalent of azide, 1-1.2 equivalents of alkyne, 0.1-0.2 equivalents of sodium ascorbate, and 0.01-0.05 equivalents of CuSO₄.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety, readily accessible through the use of this compound, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has led to compounds with a wide array of biological activities.

-

Anticancer Agents: Triazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Antimicrobial Agents: The triazole ring is a key component in several antifungal and antibacterial drugs.

-

Antiviral Compounds: Triazole-containing molecules have been investigated for their ability to inhibit viral replication.

-

Enzyme Inhibitors: The rigid triazole linker can effectively position functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.

The tert-butylphenyl group of this compound can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The bulky, lipophilic nature of the tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.

Conclusion

This compound is a key synthetic intermediate that provides a straightforward entry into the synthesis of 1,4-disubstituted 1,2,3-triazoles via the highly efficient CuAAC reaction. The resulting triazole-containing compounds are of significant interest to the pharmaceutical industry due to their proven track record as effective pharmacophores in a variety of therapeutic areas. While the full experimental exploration of derivatives from this specific azide is an ongoing area of research, theoretical studies and the vast body of literature on analogous compounds strongly support its utility in the design and synthesis of next-generation therapeutics. The combination of the versatile azide functionality and the influential tert-butylphenyl group makes this compound a valuable tool in the arsenal of medicinal chemists.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1-(Azidomethyl)-4-tert-butylbenzene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science.[1] Its simplicity, high efficiency, and biocompatibility have made it a go-to method for molecular ligation.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific and efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][3]

1-(Azidomethyl)-4-tert-butylbenzene is a useful building block in click chemistry applications. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of target molecules in drug discovery and materials science. The azidomethyl group serves as a handle for conjugation to alkyne-containing molecules, probes, or surfaces via the CuAAC reaction.

This document provides detailed protocols for the application of this compound in copper-catalyzed click chemistry, along with representative data and a workflow diagram.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving benzyl azide derivatives, which are structurally similar to this compound. These values can serve as a general guideline for expected outcomes.

| Alkyne Partner | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |

| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |

| p-Tolylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |

| 4-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [4] |

| 4-(trifluoromethyl)phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 10 min | Quantitative | [4] |

| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | Quantitative | [4] |

| Phenylacetylene | CuI | Cyrene | 12 h | 90 | [5] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with a terminal alkyne using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, but recommended ligand to stabilize Cu(I))

-

Solvent: e.g., a mixture of tert-butanol and water (1:1), or other suitable solvents like DMSO, DMF, or THF.[6][7]

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., round-bottom flask, vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the reagents if desired for multiple reactions. For example:

-

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

If using a ligand, add the THPTA or TBTA solution (typically 1-5 mol% relative to the limiting reagent).

-

Add the copper(II) sulfate solution (typically 1-5 mol% relative to the limiting reagent).[9]

-

-

Initiation and Reaction:

-

Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to the reaction mixture.[8] The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the substrates and catalyst concentration.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of EDTA.[10] This will chelate the copper ions and transfer them to the aqueous phase. Repeat the washing if necessary.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 1,4-disubstituted-1,2,3-triazole.

-

Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Mandatory Visualization

Caption: Experimental workflow for the CuAAC reaction.

References

- 1. bioclone.net [bioclone.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 1-(Azidomethyl)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction, specifically the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, has become an invaluable tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility.[2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable 1,2,3-triazole linkage.[1]

1-(Azidomethyl)-4-tert-butylbenzene is a useful azide-containing building block in organic synthesis. The presence of the tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in the design of novel therapeutic agents and functional materials. These application notes provide a detailed experimental setup for the CuAAC reaction using this specific azide, including optimized protocols, quantitative data for analogous reactions, and visual workflows to guide researchers.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between benzyl azide derivatives (as a close analog to this compound) and various terminal alkynes. The tert-butyl group on the benzyl azide may introduce some steric hindrance, potentially requiring slightly longer reaction times or slightly higher catalyst loading for optimal yields.

| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | RT | >99 |

| 2 | Benzyl azide | Phenylacetylene | 1 mol% CuI, 10 mol% Et₃N | Cyrene™ | 12 | 30 | 84 |

| 3 | Benzyl azide | 4-tert-Butylphenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | RT | >99 |

| 4 | Benzyl azide | Propargyl alcohol | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | RT | >99 |

| 5 | Benzyl azide | 1-Hexyne | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | RT | >99 |

| 6 | Benzyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | H₂O/t-BuOH (2:1) | 8 | RT | 91 |

| 7 | 4-Nitrobenzyl azide | 4-tert-Butylphenylacetylene | Not specified | Not specified | Not specified | Not specified | 86[1] |

Experimental Protocols

This section provides a detailed methodology for a standard CuAAC reaction in an organic chemistry laboratory setting.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water, or other suitable organic solvents like THF, DMF)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Protocol for CuAAC Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Alkyne: Add the terminal alkyne (1.0-1.2 eq).

-

Solvent Addition: Dissolve the starting materials in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water, to a concentration of approximately 0.1-0.5 M.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in deionized water.

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight, depending on the substrates and catalyst loading.[4][5]

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

Caption: A flowchart of the experimental workflow for the CuAAC reaction.

Caption: A simplified diagram of the CuAAC catalytic cycle.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 4-tert-Butylbenzyl Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 4-tert-butylbenzyl azide. The methodologies described herein are centered around the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Application Notes

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment. It serves as a versatile linker and a bioisostere for various functional groups. The incorporation of a 4-tert-butylbenzyl group introduces a lipophilic and sterically bulky substituent, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyl group can enhance binding affinity to hydrophobic pockets of target proteins and improve metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.

The synthesis of 1,2,3-triazoles from 4-tert-butylbenzyl azide is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted isomer. The reaction is compatible with a wide range of functional groups, making it an ideal tool for the late-stage functionalization of complex molecules in drug development pipelines.

A particularly efficient and safe approach is the one-pot synthesis, where 4-tert-butylbenzyl halide is converted in situ to the corresponding azide, followed by the cycloaddition with a terminal alkyne. This method obviates the need to isolate the potentially hazardous organic azide intermediate.

Experimental Protocols

This section outlines the necessary protocols for the synthesis of the key starting material, 4-tert-butylbenzyl azide, and its subsequent use in the copper-catalyzed synthesis of 1,2,3-triazoles.

Protocol 1: Synthesis of 4-tert-Butylbenzyl Azide

This two-step protocol first describes the synthesis of 4-tert-butylbenzyl chloride, followed by its conversion to 4-tert-butylbenzyl azide.

Step 1: Synthesis of 4-tert-Butylbenzyl Chloride

A method for the synthesis of 4-tert-butylbenzyl chloride involves the chloromethylation of tert-butylbenzene.

-

Reagents:

-

tert-Butylbenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (36%)

-

Concentrated Sulfuric Acid (98%)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, add tert-butylbenzene (0.40 mol), paraformaldehyde (22.0 g), concentrated sulfuric acid (40.0 mL), and concentrated hydrochloric acid (80.0 mL).

-

Heat the mixture to 70-75°C under vigorous stirring.

-

Maintain the reaction at this temperature for 12-14 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it sequentially with water and a sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and purify by distillation to obtain 4-tert-butylbenzyl chloride.

-

Step 2: Synthesis of 4-tert-Butylbenzyl Azide from 4-tert-Butylbenzyl Chloride

-

Reagents:

-

4-tert-Butylbenzyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve 4-tert-butylbenzyl chloride (1.0 eq.) in DMF or DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-tert-butylbenzyl azide as an oil.[1]

-

Protocol 2: Copper(I)-Catalyzed Synthesis of 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the synthesis of a representative 1,2,3-triazole using 4-tert-butylbenzyl azide and phenylacetylene.

-

Reagents:

-

4-tert-Butylbenzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylbenzyl azide (1.0 eq.) and phenylacetylene (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(4-tert-butylbenzyl)-4-phenyl-1H-1,2,3-triazole.

-

Protocol 3: One-Pot Synthesis of 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole from 4-tert-Butylbenzyl Bromide

This efficient one-pot procedure avoids the isolation of the azide intermediate.[2]

-

Reagents:

-

4-tert-Butylbenzyl bromide

-

Sodium azide (NaN₃)

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-tert-butylbenzyl bromide (1.0 eq.) in DMF, add sodium azide (1.1 eq.).

-

Stir the mixture at room temperature for 2-4 hours to facilitate the in situ formation of 4-tert-butylbenzyl azide.

-

To the reaction mixture, add phenylacetylene (1.0 eq.), copper(I) iodide (0.1 eq.), and DIPEA (1.5 eq.).

-

Stir the reaction at room temperature for an additional 12-18 hours.

-

After completion, quench the reaction with water. The product often precipitates and can be collected by filtration.

-

Wash the solid product with water and then diethyl ether to obtain the pure 1-(4-tert-butylbenzyl)-4-phenyl-1H-1,2,3-triazole.

-

Data Presentation

The following table summarizes representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 4-tert-butylbenzyl azide and various terminal alkynes under typical CuAAC conditions.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-(4-tert-Butylbenzyl)-4-phenyl-1H-1,2,3-triazole | >95 |

| 2 | 1-Ethynyl-4-methoxybenzene | 1-(4-tert-Butylbenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | >95 |

| 3 | 1-Ethynylcyclohexene | 1-(4-tert-Butylbenzyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | >90 |

| 4 | Propargyl alcohol | (1-(4-tert-Butylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | >95 |

| 5 | 3,3-Dimethyl-1-butyne | 1-(4-tert-Butylbenzyl)-4-(tert-butyl)-1H-1,2,3-triazole | >90 |

Yields are based on analogous reactions with benzyl azide and are expected to be similar for 4-tert-butylbenzyl azide.

Visualizations

Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.

Caption: Catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Biomolecule Labeling with 1-(Azidomethyl)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the labeling of biomolecules using 1-(Azidomethyl)-4-tert-butylbenzene via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This method offers a highly efficient and specific approach for bioconjugation, enabling a wide range of downstream applications in research and drug development.

Introduction

Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[1][2][3] This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes, making it ideal for labeling complex biological molecules.[3]

This compound is an azide-containing reagent that can be used to introduce a tert-butylphenyl group onto a biomolecule. This hydrophobic moiety can be useful for various applications, including the study of protein-protein interactions, development of targeted drug delivery systems, and as a handle for purification or detection.

Principle of the Method

The labeling strategy involves a two-step process. First, the biomolecule of interest must be functionalized with a terminal alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of specific amino acid side chains (e.g., lysines, cysteines). Subsequently, the alkyne-modified biomolecule is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[2]

Data Presentation

Table 1: Reagent Stock Solutions

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 10 mM | DMSO | -20°C, protect from light |

| Alkyne-modified Biomolecule | 1-10 mg/mL | Aqueous Buffer (e.g., PBS) | -20°C or -80°C |

| Copper(II) Sulfate (CuSO₄) | 100 mM | Water | Room Temperature |

| Sodium Ascorbate | 100 mM | Water | -20°C, prepare fresh |

| THPTA Ligand | 200 mM | Water | -20°C |

Table 2: Typical Reaction Conditions for Protein Labeling

| Parameter | Concentration / Condition |

| Alkyne-modified Protein | 1-5 mg/mL |

| This compound | 4-50 equivalents (relative to protein) |

| CuSO₄ | 25 equivalents (relative to protein) |

| THPTA | 50 equivalents (relative to protein) |

| Sodium Ascorbate | 40 equivalents (relative to protein) |

| Reaction Buffer | PBS, pH 7.4 |

| Temperature | Room Temperature |

| Incubation Time | 30-60 minutes |

Note: These are starting recommendations. Optimal conditions may vary depending on the specific biomolecule and should be determined empirically.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein in Cell Lysate

This protocol describes the general procedure for labeling a protein that has been metabolically engineered to contain an alkyne group with this compound.

Materials:

-

Cell lysate containing the alkyne-modified protein of interest

-

This compound stock solution (10 mM in DMSO)

-

CuSO₄ stock solution (100 mM in water)

-

THPTA stock solution (200 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of protein lysate (1-5 mg/mL).

-

Add 90 µL of PBS buffer.

-

Add the desired volume of this compound stock solution to achieve the final desired concentration (e.g., 20 µL of a 2.5 mM working solution). Vortex briefly to mix.

-

Prepare the catalyst premix: In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

Add the 20 µL of the catalyst premix to the protein lysate mixture.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Purification of the Labeled Protein

Following the labeling reaction, it is often necessary to remove excess reagents. Protein precipitation is a common method for this.

Materials:

-

Methanol, Chloroform, Water (for precipitation)

-

Microcentrifuge

Procedure:

-

To the 200 µL reaction mixture from Protocol 1, add 600 µL of methanol and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of water and vortex.

-

Centrifuge at 13,000-18,000 x g for 5 minutes.

-

Carefully remove the upper aqueous layer, leaving the protein precipitate at the interface.

-

Add 450 µL of methanol and vortex.

-

Centrifuge at 13,000-18,000 x g for 5 minutes to pellet the protein. Discard the supernatant.

-

Air-dry the protein pellet for 15 minutes.

-

Resuspend the pellet in an appropriate buffer for downstream applications.

Mandatory Visualization

Experimental Workflow for Biomolecule Labeling and Analysis

Caption: General workflow for labeling a biomolecule with this compound and subsequent analysis.

Signaling Pathway Investigation using Labeled Biomolecules

Caption: Hypothetical signaling pathway investigation using a labeled receptor to identify interaction partners.

References

Application Notes and Protocols: Copper-Catalyzed Cycloaddition of 1-(Azidomethyl)-4-tert-butylbenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically utilizing 1-(azidomethyl)-4-tert-butylbenzene. This versatile reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation. The protocols outlined below are intended to serve as a comprehensive guide for researchers employing this powerful transformation.

Introduction

The reaction between this compound and a terminal alkyne proceeds via a [3+2] cycloaddition to form a stable 1,2,3-triazole ring. The presence of a copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted regioisomer. The tert-butylbenzyl moiety introduced by this specific azide reagent can enhance the lipophilicity of the resulting molecule, a property often desirable in drug candidates to improve membrane permeability and metabolic stability. The resulting triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable linker in bioactive compounds.[1]

Applications in Drug Discovery and Bioconjugation

The CuAAC reaction with this compound is a powerful tool in various stages of drug development and chemical biology research:

-

Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries by reacting this compound with a diverse range of terminal alkynes. This approach facilitates the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.[1][2]

-

Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their selective reaction in complex biological media.[3] This enables the conjugation of the 4-tert-butylbenzyl-triazole moiety to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with a terminal alkyne. This is particularly useful for applications in targeted drug delivery, in vivo imaging, and proteomics.

-

Material Science: The robust and stable triazole linkage is utilized in the synthesis of functionalized polymers and materials with tailored properties.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Below are two representative protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound. Protocol A describes a standard procedure using a copper(II) salt with a reducing agent, while Protocol B outlines a method using a copper(I) salt directly.

Protocol A: In Situ Generation of Copper(I) from CuSO₄ and Sodium Ascorbate

This is the most common and convenient method for performing CuAAC reactions.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.2 M).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 1-4 hours.[4]

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Caption: Experimental workflow for Protocol A.

Protocol B: Using a Copper(I) Salt as Catalyst

This protocol is useful when a reducing agent is not desired in the reaction mixture.

Materials:

-

This compound

-

Terminal alkyne (e.g., 4-Ethynyltoluene)

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or triethylamine - TEA)

-

Solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or Dimethylformamide - DMF)

-

Saturated aqueous ammonium chloride solution

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen organic solvent (0.2 M), add the base (e.g., DIPEA, 1.5 eq).[5]

-

Add the copper(I) salt (e.g., CuI, 0.1 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to obtain the desired triazole product.

Data Presentation

The following table summarizes representative quantitative data for the CuAAC reaction of benzyl azide derivatives with various terminal alkynes, which are analogous to the reactions of this compound. Yields are typically high, demonstrating the efficiency of this transformation.

| Entry | Benzyl Azide Derivative | Terminal Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl azide | Phenylacetylene | CuI (10 mol%) | DMF | 0.5 | 94 | F. Himo et al. |

| 2 | Benzyl azide | 1-Ethynyl-4-fluorobenzene | CuI (10 mol%), DIPEA | CH₂Cl₂ | 2 | 92 | V. V. Fokin et al. |

| 3 | 4-Methoxybenzyl azide | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | 1 | 95 | K. B. Sharpless et al. |

| 4 | 4-Chlorobenzyl azide | 1-Ethynyl-4-methylbenzene | CuSO₄/NaAsc | t-BuOH/H₂O | 3 | 92 | [6] |

| 5 | Benzyl azide | 1-Ethynylcyclohexene | CuI | neat | 0.25 | 98 | C. J. Bräse et al. |

Note: The data presented are for analogous reactions and serve as a general guide. Actual reaction times and yields may vary depending on the specific substrates and conditions used.

Characterization of a Representative Product

1-(4-(tert-butyl)benzyl)-4-phenyl-1H-1,2,3-triazole

This compound is an analogue where the substituents are swapped between the azide and alkyne. The characterization data provide a useful reference.

-

Appearance: White solid.

-

Melting Point: 112-113 °C.[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 8.0 Hz, 2H), 7.63 (s, 1H), 7.43-7.21 (m, 7H), 5.58 (s, 2H), 1.37 (s, 9H).[6]

-

Mass Spectrometry (m/z): 291 (M⁺).[6]

Safety Precautions

-

Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock.

-

Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Copper-catalysed electrophilic carboamination of terminal alkynes with benzyne looked at through the computational lens - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with 1-(Azidomethyl)-4-tert-butylbenzene

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizing 1-(azidomethyl)-4-tert-butylbenzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst concentration in a CuAAC reaction with this compound?

A1: For most applications, a copper(I) catalyst concentration in the range of 1-5 mol% is a good starting point. If you are generating the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄), a corresponding amount of a reducing agent like sodium ascorbate should be used.[1][2] For sensitive substrates or biomolecules, it is advisable to use a chelating ligand in a 1:1 or 2:1 ligand-to-copper ratio to improve catalyst stability and reaction rate.[3][4]

Q2: Which solvents are compatible with the CuAAC reaction of this compound?

A2: A wide variety of protic and aprotic solvents are suitable for CuAAC reactions.[4] Given the hydrophobic nature of the tert-butyl group in this compound, organic solvents or aqueous mixtures are often preferred to ensure solubility. Commonly used solvents include:

-

Aprotic polar solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile.[5]

-

Aqueous systems: Mixtures of water with co-solvents like t-butanol or DMF are frequently employed, especially in bioconjugation.[2][5]

-

Green solvents: For more environmentally friendly processes, consider using glycerol or CyreneTM.[6][7]

The optimal solvent system will depend on the solubility of your alkyne coupling partner.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A3: Several factors can lead to slow or incomplete reactions. Consider the following troubleshooting steps:

-

Oxygen Contamination: The active catalyst is the Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1] Capping the reaction vessel can help minimize oxygen exposure.[3] The use of a reducing agent like sodium ascorbate is crucial for in situ generation and maintenance of Cu(I).[1]

-

Insufficient Catalyst Activity: The choice of ligand can significantly impact the reaction rate. For bioconjugation or reactions at low concentrations, using an accelerating ligand such as THPTA is highly recommended.[3][8]

-

Reactant Concentration: CuAAC reactions can be slow at very low reactant concentrations. If possible, increasing the concentration of your azide and alkyne can improve the reaction rate.

-

Inhibitory Buffers or Additives: Certain buffers, like Tris, can chelate copper and slow down the reaction.[8] High concentrations of chloride ions (>0.2 M) should also be avoided.[3] Phosphate, acetate, HEPES, or MOPS buffers are generally good choices.[8]

Q4: I am observing the formation of a solid precipitate in my reaction. What could this be and how can I prevent it?

A4: Precipitation can occur for several reasons:

-

Insoluble Copper Complexes: In phosphate buffers, copper-phosphate complexes can precipitate. This can often be avoided by pre-mixing the copper salt with a chelating ligand before adding it to the buffer solution.[3][8]

-

Product Insolubility: The resulting 1,2,3-triazole product may be insoluble in the chosen solvent system. You may need to screen different solvents or solvent mixtures to find one that keeps all components in solution.

-

Polynuclear Copper Acetylide Formation: In the absence of suitable ligands, unreactive polynuclear copper acetylides can form, which may precipitate. The use of amine-based ligands can help prevent this.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Ensure the use of a reducing agent (e.g., sodium ascorbate) and minimize oxygen exposure by capping the reaction vessel.[1][3] |

| Sequestration of the copper catalyst by the substrate or buffer components. | Add a sacrificial metal like Zn(II) to bind to interfering species.[3] Avoid using Tris buffer.[8] | |

| Poor solubility of reactants. | For the hydrophobic this compound, consider using solvents like DMF, DMSO, or a t-BuOH/water mixture.[5] | |

| Steric hindrance around the alkyne or azide. | Increase the reaction temperature or prolong the reaction time. Microwave heating can also be beneficial.[4] | |

| Formation of Side Products (e.g., from Glaser Coupling) | Presence of Cu(II) and oxygen leading to oxidative homocoupling of the alkyne. | Maintain a sufficient concentration of the reducing agent and minimize oxygen in the reaction.[3] |

| Reaction Reproducibility Issues | Inconsistent purity of starting materials or reagents. | Ensure the purity of this compound, the alkyne, and all other reagents. |

| Order of reagent addition. | It is often recommended to pre-mix the copper source and the ligand before adding them to the solution of the azide and alkyne.[9] |

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general starting point and may require optimization for your specific alkyne substrate.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).

-

Prepare a stock solution of your alkyne in the same solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne solution.

-

Add the solution of this compound (typically 1.0 to 1.2 equivalents relative to the alkyne).

-

Add the reaction solvent to achieve the desired final concentration.

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution. Add this mixture to the reaction vessel.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Conditions:

-

Work-up and Purification:

-

Once the reaction is complete, the work-up procedure will depend on the properties of your product. A typical work-up may involve dilution with water and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The crude product can then be purified by standard methods such as column chromatography.

-

Visualizing Experimental Workflows and Troubleshooting Logic

Experimental Workflow for a Typical CuAAC Reaction

Caption: A generalized workflow for performing a CuAAC reaction.

Troubleshooting Logic for Low Yield in CuAAC Reactions

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

common side reactions with 4-tert-butylbenzyl azide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-tert-butylbenzyl azide. The information is designed to help you identify and resolve common issues encountered during your experiments, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-tert-butylbenzyl azide? A1: 4-tert-butylbenzyl azide is predominantly used as a reagent in click chemistry.[1][2] The azide functional group reacts efficiently and specifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups.[1][2]

Q2: How should I store 4-tert-butylbenzyl azide? A2: Like most organic azides, it should be stored in a cool, dark, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids or oxidizing agents. While many organic azides are thermally sensitive and potentially explosive, benzyl azides are generally more stable than smaller alkyl azides.[3] However, proper safety precautions should always be observed.[3][4]

Q3: My CuAAC ("click") reaction is not working. What are the most common causes? A3: The most frequent causes for a failed or low-yielding click reaction are related to the copper(I) catalyst. Issues include:

-

Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I). Oxygen present in the reaction mixture can oxidize it to the inactive Cu(II) state.[5]

-

Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is used to reduce Cu(II) salts to Cu(I) in situ and to scavenge any oxygen.[6][7] Ensure it is fresh and used in sufficient quantity.

-

Catalyst Poisoning: Other functional groups in your substrate, such as thiols, can bind strongly to the copper catalyst and inhibit its activity.[6]

-

Poor Reagent Quality: Degradation of the azide or alkyne starting materials can also lead to reaction failure.[5]

Q4: Can 4-tert-butylbenzyl azide undergo side reactions other than the intended click reaction? A4: Yes. Under certain conditions, the azide group can be reduced to the corresponding amine (4-tert-butylbenzylamine), especially in the presence of reducing agents like phosphines (in a Staudinger reaction) or certain metal catalysts. Thermal decomposition to a nitrene can occur at high temperatures, and uncatalyzed cycloaddition with alkynes can happen, though it is much slower and less regioselective than the copper-catalyzed version.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II) by atmospheric oxygen. | 1. Degas your solvents thoroughly before use. 2. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] 3. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] |

| Degraded Reducing Agent: Sodium ascorbate solution is not stable over long periods. | Prepare the sodium ascorbate solution immediately before setting up the reaction.[7] | |

| Inhibiting Functional Groups: Thiols or other strong ligands in the substrate are coordinating to the copper. | Use a copper-stabilizing ligand like THPTA or TBTA to protect the catalyst.[6][7] In some cases, increasing the catalyst and ligand loading may be necessary.[6] | |

| Multiple Spots on TLC/LCMS Analysis | Alkyne Homocoupling (Glaser Coupling): Presence of Cu(II) can catalyze the dimerization of your alkyne partner. | Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state.[5] |

| Formation of Regioisomers: A thermal, uncatalyzed Huisgen cycloaddition may be occurring alongside the CuAAC reaction, producing a mixture of 1,4- and 1,5-triazoles. | This is more likely if the reaction is heated. If possible, run the reaction at room temperature. The copper-catalyzed reaction strongly favors the 1,4-regioisomer.[1] | |

| Starting Material Degradation: The azide or alkyne starting material is impure or has degraded. | Verify the purity of your starting materials using NMR or LCMS before the reaction.[5] Consider re-purifying if necessary. | |

| Difficulty in Product Purification | Persistent Copper: Copper salts are difficult to remove by standard silica gel chromatography. | 1. After the reaction, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove the copper. 2. Use a silica gel column, but consider pre-treating the silica with a mild base (like triethylamine in the eluent) if your product is acid-sensitive. |

| Byproduct from Reducing Agent: Oxidized ascorbate or other byproducts co-elute with the product. | Perform an aqueous workup to remove water-soluble byproducts before chromatography. |

Common Side Reactions

Below are common side reactions that can occur in experiments involving 4-tert-butylbenzyl azide, particularly during CuAAC reactions.

| Reaction Name | Description | Chemical Scheme | Mitigation Strategy |

| Alkyne Homocoupling | The oxidative coupling of two terminal alkyne molecules, catalyzed by Cu(II) ions. This is a very common side reaction in CuAAC if the reaction conditions are not sufficiently reducing. | 2 R-C≡CH + Cu(II) → R-C≡C-C≡C-R | Maintain a reducing environment by using a fresh, adequate supply of sodium ascorbate. Degassing solvents to remove oxygen is also critical.[5] |

| Azide Reduction | The azide group is reduced to a primary amine. This can be an issue if your reaction mixture contains incompatible reducing agents or certain metal contaminants. | R-N₃ + [Reducing Agent] → R-NH₂ | Avoid strong reducing agents not intended for the CuAAC reaction (e.g., H₂, Pd/C). Be mindful of substrate functional groups that might facilitate this. |

| Thermal Cycloaddition | The uncatalyzed Huisgen 1,3-dipolar cycloaddition between the azide and alkyne. This reaction is slow at room temperature but can become significant at elevated temperatures, leading to a mixture of 1,4- and 1,5-triazole regioisomers. | R-N₃ + R'-C≡CH → (Mixture of 1,4- and 1,5-triazoles) | Perform the reaction at room temperature. The use of a Cu(I) catalyst greatly accelerates the formation of the 1,4-isomer, making the thermal pathway negligible.[1] |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

Reagents & Materials:

-

4-tert-butylbenzyl azide

-

Terminal alkyne substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne substrate (1.0 eq) and 4-tert-butylbenzyl azide (1.1 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M solution, use 0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M solution, use 0.1 eq).

-

Add the CuSO₄ solution to the main reaction vessel containing the azide and alkyne.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 1 to 24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated aqueous ammonium chloride or an EDTA solution to remove copper, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Caption: Experimental workflow for a typical CuAAC reaction.

Caption: Pathway for the alkyne homocoupling side reaction.

Caption: Logical workflow for troubleshooting a failed reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

troubleshooting low conversion rates in azide-alkyne cycloadditions

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is a common frustration in azide-alkyne cycloadditions. This guide provides a systematic approach to identifying and resolving the root cause of your experimental issues.

Issue 1: Problems with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Question: Why is my CuAAC reaction failing or giving low yields?

Answer: Low yields in CuAAC reactions can stem from several factors related to the catalyst, reactants, and reaction conditions. A primary reason for failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2][3] The presence of oxygen is detrimental to the catalyst's stability.[1][2] Additionally, certain buffer components or functional groups on your substrates can interfere with the reaction.

Troubleshooting Steps:

-

Deoxygenate Your Reaction Mixture: Oxygen in the solvent can oxidize the Cu(I) catalyst. Before adding your copper source, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[4] It is also good practice to work under an inert atmosphere if possible.[1][2]

-

Verify the Quality and Concentration of Your Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate and maintain the Cu(I) state from a Cu(II) source (like CuSO₄).[1][5][6] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.[7] A 3- to 10-fold excess of the reducing agent is often recommended.[3]

-

Use a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can accelerate the reaction and stabilize the Cu(I) catalyst, preventing both oxidation and disproportionation.[1][8][9] Using a ligand is especially crucial in bioconjugation to protect sensitive biomolecules from copper-mediated damage.[3][5]

-

Check Your Buffer and pH: Tris buffer should be avoided as it can act as an inhibitory ligand for copper.[1] Buffers like HEPES, phosphate, or carbonate in the pH range of 6.5-8.0 are generally compatible.[1] The reaction is typically successful over a broad pH range of 4 to 12.[3][6]

-

Assess Reactant Quality and Solubility: Ensure your azide and alkyne starting materials are pure and have not degraded. Poor solubility of reactants can significantly lower the reaction rate.[10] If you observe precipitation, consider changing the solvent system, for example, by adding co-solvents like DMSO or DMF.[10][11]

-

Optimize Copper Concentration: For bioconjugation, copper concentrations are typically kept low (50-100 µM) to minimize damage to biomolecules.[2] However, for small molecule synthesis, higher concentrations can be used.

-

Consider Potential Inhibitors: High concentrations of chloride ions can compete with the ligand for copper binding.[10] Also, molecules with strong chelating groups (e.g., some amino acids) can interfere with the catalyst.

Issue 2: Challenges with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: My SPAAC reaction is slow or incomplete. How can I improve the conversion rate?

Answer: While SPAAC avoids the use of a copper catalyst, its success is highly dependent on the intrinsic reactivity of the cyclooctyne and the reaction conditions. Low reaction rates are a common hurdle.

Troubleshooting Steps:

-

Evaluate Your Cyclooctyne: The rate of a SPAAC reaction is directly related to the ring strain of the cyclooctyne.[12] More strained cyclooctynes, such as those with fused aromatic rings or fluorine substitutions, exhibit faster kinetics.[12] If your reaction is too slow, consider switching to a more reactive cyclooctyne derivative.

-

Optimize the Solvent and pH: The reaction medium can influence the rate of SPAAC. For reactions in aqueous solutions, the pH can have a significant effect, especially if your reactants have acidic or basic functionalities.[13] Changes in the charge state of the reactants can alter their electronic properties and reactivity.[13]

-

Consider Micellar Catalysis: For reactions involving hydrophobic reactants in aqueous media, the use of surfactants to form micelles can dramatically increase the reaction rate.[14] This is due to the increased effective concentration of the reactants within the micelles. Rate enhancements of over 100-fold have been observed.[14]

-

Increase Reactant Concentration: As with any bimolecular reaction, increasing the concentration of the azide and/or cyclooctyne will increase the reaction rate.

-

Monitor the Reaction Progress: Use an appropriate analytical technique to monitor the reaction and confirm that it has reached completion. Techniques like inline ATR-IR spectroscopy can be used to follow the disappearance of the characteristic azide peak around 2100 cm⁻¹.[15][16] NMR spectroscopy is also a powerful tool for monitoring the formation of the triazole product.[17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for CuAAC reactions? A1: Copper(II) sulfate (CuSO₄) is the most commonly used precursor because it is inexpensive, stable, and readily soluble in water.[7] The active Cu(I) catalyst is then generated in situ by adding a reducing agent like sodium ascorbate.[6] Other copper sources like Cu(I) salts (e.g., CuBr, CuI) can also be used, but they are more sensitive to oxidation.[1]

Q2: How do I choose the right ligand for my CuAAC reaction? A2: The choice of ligand depends on your application. For bioconjugation in aqueous buffers, water-soluble ligands like THPTA are preferred.[1] TBTA is also widely used but has poor water solubility, making it more suitable for reactions in organic solvents or aqueous/organic mixtures.[9] The primary roles of the ligand are to stabilize the Cu(I) oxidation state and accelerate the reaction.[8]

Q3: Can I run a CuAAC reaction without a ligand? A3: While the reaction can proceed without a ligand, it is often slower and more prone to failure due to catalyst instability.[1] In the context of bioconjugation, omitting the ligand increases the risk of damage to sensitive biomolecules by reactive oxygen species generated by the copper and ascorbate.[3][5]

Q4: What are some common side reactions in CuAAC? A4: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a reducing environment and using a stabilizing ligand.[6] In bioconjugations, copper and ascorbate can generate reactive oxygen species that may lead to the oxidation of amino acid residues like histidine and arginine.[3]

Q5: How can I monitor the progress of my azide-alkyne cycloaddition? A5: Several techniques can be used:

-

Thin-Layer Chromatography (TLC): For small molecules, TLC is a quick and easy way to check for the consumption of starting materials and the appearance of the product spot.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to observe the disappearance of reactant signals and the appearance of characteristic triazole signals.[17][18][19]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the desired product.

-

Infrared (IR) Spectroscopy: The strong, sharp absorbance of the azide group around 2100 cm⁻¹ is easily monitored. The reaction is complete when this peak disappears.[15][16]

-